An In-depth Technical Guide to the Basic Properties of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
An In-depth Technical Guide to the Basic Properties of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, primarily the parent scaffold, 1H-pyrrolo[2,3-c]pyridine (commonly known as 6-azaindole), and its corresponding lactam, 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (6-azaoxindole). The guide covers nomenclature, predicted physicochemical properties, plausible synthetic routes, and the known biological relevance of the broader pyrrolo[2,3-c]pyridine class, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction and Nomenclature
The pyrrolo[2,3-c]pyridine scaffold, a fusion of a pyrrole and a pyridine ring, is a significant pharmacophore in modern drug discovery.[1][2][3] These compounds, also referred to as 6-azaindoles, are key components in the development of various therapeutic agents, including kinase inhibitors and antiproliferative agents for diseases such as cancer and Alzheimer's disease.[1][2][3][4]
The subject of this guide, 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, is a derivative of this core structure, featuring a lactam functionality and a methyl group on the pyrrole nitrogen. Its formal name according to IUPAC nomenclature is 1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one. The parent lactam is also known as 6-azaoxindole.
Chemical Structure:
Caption: Structure of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.16 g/mol | - |
| LogP | ~0.5 - 1.5 | Increased polarity compared to 1-methyl-1H-pyrrolo[2,3-c]pyridine due to the lactam carbonyl group. |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Contribution from the lactam and pyridine nitrogen. |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, pyridine nitrogen) | Standard functional group properties. |
| Hydrogen Bond Donors | 0 | The pyrrole nitrogen is methylated. |
| Aqueous Solubility | Moderate | The polar lactam group should enhance water solubility compared to the non-oxidized parent. |
| pKa | ~2-4 (pyridinium ion) | The pyridine nitrogen is basic and can be protonated. |
Synthesis and Reactivity
A plausible synthetic pathway to 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one would involve the initial construction of the 6-azaoxindole core, followed by N-methylation.
Synthesis of the 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one (6-Azaoxindole) Core
Several strategies have been reported for the synthesis of the broader 6-azaindole scaffold, which can be adapted for the synthesis of the 6-azaoxindole core. One common approach involves the cyclization of substituted pyridines. A specific method for synthesizing 6-azaoxindole derivatives has been documented, providing a direct route to the parent lactam.
Caption: Generalized workflow for 6-azaoxindole synthesis.
N-Methylation
The final step to obtain the target compound is the methylation of the pyrrole nitrogen of the 6-azaoxindole core. This is a standard transformation for indoles and related heterocycles.
Experimental Protocol: N-Methylation of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one
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Dissolution: Dissolve 1H-pyrrolo[2,3-c]pyridin-2(3H)-one in a suitable anhydrous aprotic solvent such as DMF or THF.
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Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise.[7] Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation of the lactam nitrogen.
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Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.[8]
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Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
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Quenching and Extraction: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Caption: Step-by-step N-methylation of the 6-azaoxindole core.
Potential Biological Activity and Applications
While no specific biological activities have been reported for 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, the broader class of pyrrolo[2,3-c]pyridines has shown significant potential in drug discovery.[1][3][4]
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Kinase Inhibition: Many derivatives of this scaffold are potent inhibitors of various kinases, which are crucial targets in oncology.[2]
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Bromodomain and Extraterminal Domain (BET) Family Inhibition: Notably, a closely related compound, ABBV-075 (Mivebresib), which features a 6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl core, is a potent inhibitor of the BET family of bromodomains, indicating the potential of this scaffold in epigenetic therapies.
-
LSD1 Inhibition: Pyrrolo[2,3-c]pyridines have been identified as a new class of highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising therapeutic target for cancer.[9]
The introduction of the N-methyl group and the lactam functionality in 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can modulate the pharmacokinetic and pharmacodynamic properties compared to other derivatives, potentially offering a unique profile for drug development endeavors.
Conclusion
1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound with a promising scaffold for medicinal chemistry applications. Although direct experimental data is scarce, this guide provides a solid foundation for its basic properties based on established knowledge of related 6-azaindole and 6-azaoxindole derivatives. The plausible synthetic routes outlined herein offer a practical approach for its preparation, enabling further investigation into its chemical and biological characteristics. The demonstrated activities of the broader pyrrolo[2,3-c]pyridine class suggest that this compound warrants further exploration as a potential building block for novel therapeutic agents.
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